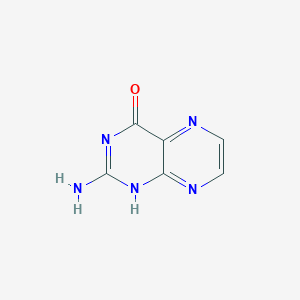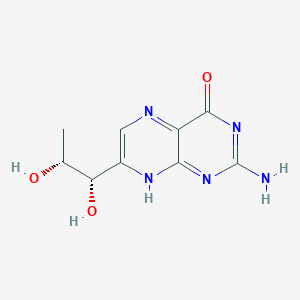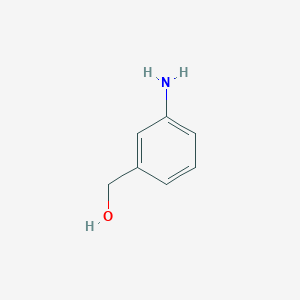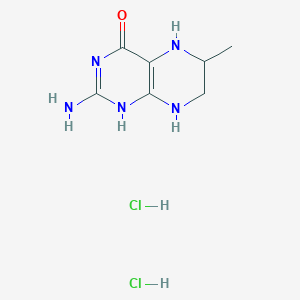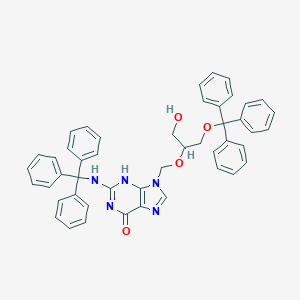
N,O-Ditrityl Ganciclovir
Übersicht
Beschreibung
N,O-Ditrityl Ganciclovir is a derivative of Ganciclovir, an antiviral medication primarily used to treat cytomegalovirus infections. The compound is characterized by the presence of trityl groups attached to the nitrogen and oxygen atoms of Ganciclovir. These trityl groups serve as protective groups during chemical synthesis, enhancing the stability and solubility of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,O-Ditrityl Ganciclovir typically involves the protection of the hydroxyl and amino groups of Ganciclovir with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl groups. The general reaction scheme is as follows:
- Dissolve Ganciclovir in an anhydrous solvent such as dichloromethane.
- Add trityl chloride and pyridine to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: N,O-Ditrityl Ganciclovir undergoes various chemical reactions, including:
Deprotection: Removal of trityl groups using acidic conditions, such as treatment with trifluoroacetic acid.
Substitution: The trityl groups can be replaced with other protective groups or functional groups under specific conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Deprotected Ganciclovir: Obtained after removal of trityl groups.
Substituted Derivatives: Formed by replacing trityl groups with other functional groups.
Wissenschaftliche Forschungsanwendungen
N,O-Ditrityl Ganciclovir has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex antiviral agents.
Biology: Employed in studies involving the protection and deprotection of nucleosides.
Medicine: Investigated for its potential use in the development of new antiviral therapies.
Industry: Utilized in the large-scale production of antiviral drugs.
Wirkmechanismus
The mechanism of action of N,O-Ditrityl Ganciclovir is primarily related to its role as a protected form of Ganciclovir. Once the trityl groups are removed, Ganciclovir is released and exerts its antiviral effects by inhibiting viral DNA polymerase. This inhibition prevents the replication of viral DNA, thereby reducing the spread of the virus.
Vergleich Mit ähnlichen Verbindungen
Ganciclovir: The parent compound, used to treat cytomegalovirus infections.
Valganciclovir: An ester prodrug of Ganciclovir with improved oral bioavailability.
Acyclovir: Another antiviral drug with a similar mechanism of action but different chemical structure.
Uniqueness: N,O-Ditrityl Ganciclovir is unique due to the presence of trityl protective groups, which enhance its stability and solubility during chemical synthesis. This makes it a valuable intermediate in the preparation of more complex antiviral agents.
Eigenschaften
IUPAC Name |
9-[(1-hydroxy-3-trityloxypropan-2-yl)oxymethyl]-2-(tritylamino)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H41N5O4/c53-31-41(32-56-47(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40)55-34-52-33-48-42-43(52)49-45(50-44(42)54)51-46(35-19-7-1-8-20-35,36-21-9-2-10-22-36)37-23-11-3-12-24-37/h1-30,33,41,53H,31-32,34H2,(H2,49,50,51,54) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOSQSQZKVBKIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=O)N4)N=CN5COC(CO)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H41N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


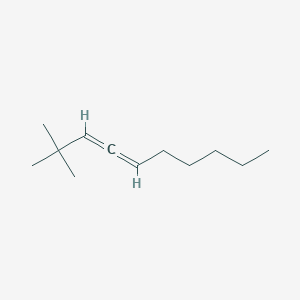
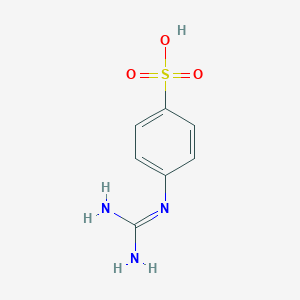
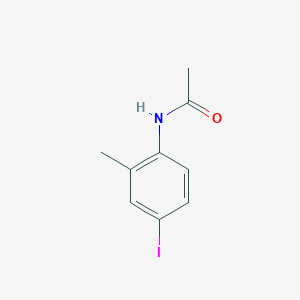
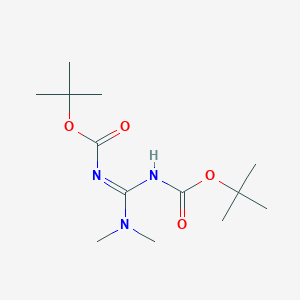

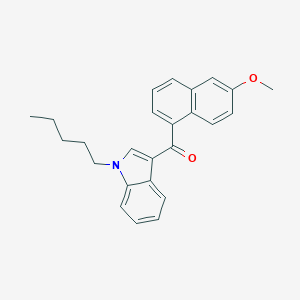
![Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B48888.png)
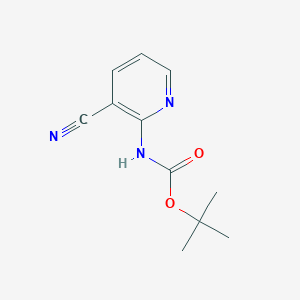

![2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B48895.png)
